molecular formula C18H21N5O3 B2581274 9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848743-51-1

9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2581274
CAS No.: 848743-51-1
M. Wt: 355.398
InChI Key: RUCQWWFOOHLMCY-UHFFFAOYSA-N
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Description

Purines are a group of organic compounds that consist of a two-ring structure, a six-membered and a five-membered nitrogen-containing ring fused together . They are the most widely occurring nitrogen-containing heterocycles in nature . The primary purines are adenine and guanine in both RNA and DNA .


Synthesis Analysis

Purine synthesis occurs through the purine biosynthetic pathway, where the molecule inosine monophosphate (IMP) serves as the precursor . The synthesis is highly regulated and takes place in the cytoplasm of cells .


Molecular Structure Analysis

Purines consist of a two-ring structure (a six-membered and a five-membered nitrogen-containing ring fused together) . Four nitrogen atoms exist in positions 1, 3, 7, and 9 . Significant delocalization exists among the purine ring’s electrons .


Chemical Reactions Analysis

Purines are involved in a variety of chemical reactions, particularly in the biochemistry of an organism. They form the structural basis of certain natural compounds like DNA, RNA, ATP (adenosine triphosphate), GTP (guanosine triphosphate), cyclic AMP, NADH, and coenzyme A .


Physical and Chemical Properties Analysis

Purines are relatively larger than pyrimidines and have a higher molecular weight . They are soluble in water and are relatively stable at the physiological pH .

Scientific Research Applications

Affinity and Binding Modes at Adenosine Receptors

A study explored a new series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones, evaluating their affinities for adenosine receptors (ARs). It was found that these compounds, including derivatives similar to the specified chemical, show selectivity over AR subtypes. Docking experiments provided insights into their expected binding modes for human and rat A1 and A2A ARs, highlighting small structural variations that could influence binding affinities (E. Szymańska et al., 2016).

Potential in Designing New Materials

Research into 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione revealed anisotropic distribution of interaction energies (coulombic and dispersion) along different directions. This suggests the potential application of this class of molecules in the design of new materials, given their layered crystal packing and stabilization via electrostatic energy contributions (R. Shukla et al., 2020).

Anti-Inflammatory Activity

Substituted analogues based on the novel 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system were synthesized and shown to exhibit anti-inflammatory activity in an adjuvant-induced arthritis rat model. These pyrimidopurinediones showed potency levels approximately equal to naproxen, highlighting their potential as anti-inflammatory agents (J. Kaminski et al., 1989).

Structural Analysis

The crystal structure of a related compound, 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, was determined by X-ray diffraction. This study highlighted the molecule's unique conformation and the presence of un-classical hydrogen bonds linking molecules to form polymers in crystals, offering insights into its structural characteristics (Xiang-Shan Wang et al., 2011).

Mechanism of Action

In biological systems, purines play crucial roles in signal transduction and neurotransmission. They also act as chemical components of biomolecules like nucleic acids (DNA and RNA), ATP, and cyclic AMP .

Safety and Hazards

As for the safety and hazards, it would depend on the specific purine compound and its concentration. Some purine compounds, like certain forms of ATP, are essential for life, while others can be harmful if present in high concentrations. For example, high levels of the purine compound uric acid can lead to gout .

Future Directions

The study of purines and their derivatives continues to be a vibrant field of research due to their crucial roles in biological processes. Future research directions could include the development of drugs targeting purine biosynthesis and metabolism, which could have applications in treating a variety of diseases .

Properties

IUPAC Name

9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-4-26-13-7-5-12(6-8-13)22-9-11(2)10-23-14-15(19-17(22)23)21(3)18(25)20-16(14)24/h5-8,11H,4,9-10H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCQWWFOOHLMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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